molecular formula C14H18N4O3S B2718107 Ethyl 2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)propanoate CAS No. 922081-33-2

Ethyl 2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)propanoate

Cat. No.: B2718107
CAS No.: 922081-33-2
M. Wt: 322.38
InChI Key: RLIFZGXUYQBJSD-UHFFFAOYSA-N
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Description

Ethyl 2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)propanoate is a useful research compound. Its molecular formula is C14H18N4O3S and its molecular weight is 322.38. The purity is usually 95%.
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Biological Activity

Ethyl 2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)propanoate (CAS Number: 922081-33-2) is a synthetic compound that exhibits a range of biological activities. This article reviews its biological properties based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N4O3SC_{14}H_{18}N_{4}O_{3}S, with a molecular weight of 322.39 g/mol. The compound features a unique triazoloquinazoline core which is significant for its biological activity.

PropertyValue
Molecular FormulaC14H18N4O3S
Molecular Weight322.39 g/mol
CAS Number922081-33-2

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown MIC values against various bacterial strains including Escherichia coli and Staphylococcus aureus, indicating potential as antibacterial agents. Some derivatives displayed MIC values ranging from 0.3 to 8.5 µM against Gram-negative bacteria .

Antiviral Activity

The compound's structural characteristics suggest potential antiviral activity. Studies on similar N-heterocycles have shown efficacy against viruses such as HIV and influenza. For example:

  • Inhibition of Viral Replication : Certain derivatives have been effective in reducing viral loads in infected cell lines at concentrations as low as 20 μg/mL .

Anti-inflammatory Properties

Compounds derived from the triazoloquinazoline framework have been assessed for anti-inflammatory effects:

  • Comparative Studies : In vitro tests indicated that some derivatives exhibited greater anti-inflammatory activity than established drugs like curcumin .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of several derivatives of triazoloquinazolines against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the side chains significantly influenced their antimicrobial potency.
  • Antiviral Screening : Another investigation focused on the antiviral properties of triazolo derivatives against various viruses. This study highlighted the capacity of these compounds to inhibit viral replication effectively.

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications in substituents on the triazoloquinazoline core can enhance biological activities:

Substituent TypeActivity Enhancement
Alkyl groupsIncreased antibacterial activity
Halogen substitutionsEnhanced antiviral properties
Hydroxyl groupsImproved anti-inflammatory effects

Properties

IUPAC Name

ethyl 2-[(5-oxo-6,7,8,9-tetrahydro-4H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-3-21-12(20)8(2)22-14-17-16-13-15-11(19)9-6-4-5-7-10(9)18(13)14/h8H,3-7H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIFZGXUYQBJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C2N1C3=C(CCCC3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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